molecular formula C12H11BrClNO2 B13969729 6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline

6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline

Cat. No.: B13969729
M. Wt: 316.58 g/mol
InChI Key: FZUIFQGIXBNRNO-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline is a quinoline derivative with the molecular formula C12H11BrClNO2 and a molecular weight of 316.58 . This compound is characterized by the presence of bromine, chlorine, and a methoxyethoxy group attached to the quinoline ring, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline typically involves the reaction of 6-bromo-4-chloroquinoline with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalyst like palladium on carbon. The reaction mixture is heated to reflux, allowing the substitution of the hydrogen atom on the quinoline ring with the methoxyethoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-7-(2-methoxyethoxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11BrClNO2

Molecular Weight

316.58 g/mol

IUPAC Name

6-bromo-4-chloro-7-(2-methoxyethoxy)quinoline

InChI

InChI=1S/C12H11BrClNO2/c1-16-4-5-17-12-7-11-8(6-9(12)13)10(14)2-3-15-11/h2-3,6-7H,4-5H2,1H3

InChI Key

FZUIFQGIXBNRNO-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=NC=CC(=C2C=C1Br)Cl

Origin of Product

United States

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